3-(1-Ethyl-5-methylpyrazol-3-yl)propanoic acid
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Overview
Description
3-(1-Ethyl-5-methylpyrazol-3-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-5-methylpyrazol-3-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. Subsequent alkylation reactions introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-5-methylpyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(1-Ethyl-5-methylpyrazol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-5-methylpyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.
3-(1-Ethyl-1H-pyrazol-5-yl)propanoic acid: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
3-(1-Ethyl-5-methylpyrazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-7(2)6-8(10-11)4-5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSJCEFUEWLNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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